Product packaging for 3-Nitrosobenzamide(Cat. No.:CAS No. 144189-66-2)

3-Nitrosobenzamide

Cat. No.: B139120
CAS No.: 144189-66-2
M. Wt: 150.13 g/mol
InChI Key: OZUBORKYZRYLSQ-UHFFFAOYSA-N
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Description

3-Nitrosobenzamide is a cytotoxic research compound of significant interest in oncology and cell biology. Its primary mechanism of action is the potent and irreversible inhibition of Poly(ADP-ribose) polymerase (PARP), a key nuclear enzyme involved in DNA repair . This action is selective for certain malignant cells due to a unique metabolic pathway. Evidence suggests that this compound, potentially acting as the active metabolite of the prodrug 4-iodo-3-nitrobenzamide, is enzymatically generated within cancer cells . The nitroso derivative ejects zinc from the asymmetric zinc fingers of PARP I, leading to its functional inactivation and compromising the DNA repair machinery of the cell . Furthermore, studies have shown that this compound can covalently bind to and inactivate glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme in the glycolytic pathway, thereby disrupting tumor glycolysis and energy production . The selective tumoricidal action of its prodrug, 4-iodo-3-nitrobenzamide, is enhanced when used in combination with buthionine sulfoximine (BSO), an inhibitor of glutathione synthesis, highlighting a promising combinatorial research approach for investigating cancer cell death . This makes this compound a valuable tool for researchers studying DNA damage response, cellular metabolism in malignancy, and novel mechanisms of selective cytotoxicity. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O2 B139120 3-Nitrosobenzamide CAS No. 144189-66-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitrosobenzamide
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InChI

InChI=1S/C7H6N2O2/c8-7(10)5-2-1-3-6(4-5)9-11/h1-4H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUBORKYZRYLSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50162642
Record name Nitrosobenzamide
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

144189-66-2
Record name Nitrosobenzamide
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Record name Nitrosobenzamide
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Record name 144189-66-2
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Record name 3-NITROSOBENZAMIDE
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Mechanistic Investigations of 3 Nitrosobenzamide Reactivity

Intrinsic Reactivity Profile of the Nitroso Group within the Benzamide (B126) Framework

The nitroso (-N=O) group attached to an aromatic ring is a highly reactive and versatile functional group. Its reactivity is characterized by the nitrogen-oxygen double bond and the electronic influence of the aromatic system to which it is attached. Aromatic C-nitroso compounds are known to be involved in various biological processes and have a rich organic chemistry, including dimerization and addition reactions. nih.gov

Electron Transfer Processes and Redox Chemistry of the Nitroso Moiety

The nitroso group is a key intermediate in the redox continuum of aromatic nitro compounds. The reduction of nitroarenes to amines, a fundamental process in synthetic chemistry, often proceeds through a nitrosoarene intermediate. This indicates that the nitroso group can readily accept electrons.

The redox chemistry involves the following key transformations:

Reduction: The nitroso group (-N=O) can be reduced to a hydroxylamine (B1172632) (-NHOH) and subsequently to an amine (-NH2). This is a common pathway in both chemical and biological systems. For instance, the reduction of related nitroaromatic compounds is a well-established method for preparing primary amines. msu.edu

Oxidation: Conversely, the nitroso group can be formed by the oxidation of anilines or hydroxylamines.

These processes are fundamentally electron transfer reactions. The nitrosoarene can act as an electron acceptor (an oxidizing agent) in its reduction to an amine. Photoinduced electron transfer (PET) processes can also occur, where photoexcitation of the molecule leads to an excited state that is a better oxidizing or reducing agent, facilitating electron transfer to or from another molecule.

A relevant example is seen in the selective tumoricidal action of 4-iodo-3-nitrobenzamide (B1684207), which is reduced in malignant cells to form the highly reactive 4-iodo-3-nitrosobenzamide (B12559498). This lethal synthesis highlights the critical role of the nitroso intermediate generated via a reductive electron transfer process.

Nucleophilic and Electrophilic Reaction Pathways Involving the Nitroso Group

The nitroso group exhibits dual reactivity, capable of acting as both an electrophile and a nucleophile. acs.org This ambiphilic nature makes nitrosoarenes versatile building blocks in organic synthesis.

Electrophilic Character: The nitrogen atom of the nitroso group is electron-deficient and susceptible to attack by nucleophiles. A clear example of this is the transfer of a nitroso group from N-nitrososulfonamides to thiolate ions, which proceeds via the nucleophilic attack of the thiolate on the nitroso nitrogen.

Nucleophilic Character: The oxygen atom of the nitroso group possesses lone pairs of electrons and can act as a nucleophile.

Cycloaddition Reactions: Nitrosoarenes are well-established participants in cycloaddition reactions, such as the nitroso ene reaction and the hetero-Diels-Alder reaction, where they act as the electrophilic component. acs.orgresearchgate.netacs.org Mechanistic studies on the nitrosoarene ene reaction have provided evidence for the formation of a reversible intermediate prior to the final product. acs.org

The following table summarizes the dual reactivity of the aromatic nitroso group:

Table 1: Dual Reactivity of the Aromatic Nitroso Group
Reactivity TypeReactive SiteDescriptionExample Reaction Type
ElectrophileNitrogen AtomThe electron-deficient nitrogen is attacked by nucleophiles.Nitroso Ene Reaction, Hetero-Diels-Alder
NucleophileOxygen AtomThe lone pairs on the oxygen atom can attack electrophilic centers.Reaction with strong acids

Influence of the Amide Functionality on Overall Reactivity

The amide group (-CONH2) at the meta-position of the benzene (B151609) ring significantly modulates the reactivity of the nitroso group through electronic and steric effects, as well as by participating in non-covalent interactions.

Role of Hydrogen Bonding Interactions and Conformational Dynamics

The amide group is both a hydrogen bond donor (N-H) and acceptor (C=O). This allows 3-nitrosobenzamide to engage in both intramolecular and intermolecular hydrogen bonding.

Intermolecular Hydrogen Bonding: In the solid state and in solution, benzamides can form extensive networks of hydrogen bonds. mdpi.com These interactions can influence crystal packing and the solubility of the compound. Computational studies on benzamide derivatives have shown that intermolecular N-H···O hydrogen bonds are a dominant feature, creating dimers and larger aggregates. mdpi.comnih.gov This aggregation can affect the accessibility of the nitroso group to reagents.

Participation of the Amide Group in Specific Reaction Mechanisms

The amide group is generally considered a deactivating group in electrophilic aromatic substitution, directing incoming electrophiles to the meta position. libretexts.orgmasterorganicchemistry.com However, its electronic influence is more complex. While the carbonyl group is electron-withdrawing via induction and resonance, the nitrogen atom's lone pair can donate electron density to the aromatic ring through resonance. masterorganicchemistry.comrutgers.edu

In the context of this compound, the amide group's primary electronic role is to withdraw electron density from the ring, which in turn influences the reactivity of the meta-positioned nitroso group. This electron-withdrawing effect can impact the redox potential of the nitroso moiety and its susceptibility to nucleophilic or electrophilic attack. The delocalization of the nitrogen lone pair into the carbonyl group makes the amide nitrogen significantly less basic and nucleophilic than an amine nitrogen. msu.edu This reduced reactivity prevents reactions typical for amines, such as nitrosamine (B1359907) formation under standard conditions. chemicea.com

Characterization of Intramolecular and Intermolecular Reactions of this compound

The reactivity of this compound includes reactions that occur within a single molecule (intramolecular) and between two or more molecules (intermolecular).

Intramolecular Reactions: Research on related N-nitrosobenzamides has demonstrated their capacity for intramolecular cyclization. A notable example is the Barton nitrite (B80452) ester-type reaction of N-alkyl-N-nitrosobenzamides, which proceeds under photochemical conditions. rsc.org This reaction involves the homolytic cleavage of the N-NO bond to generate a nitrogen-centered radical, which then abstracts a hydrogen atom from a δ-carbon, leading to cyclization and the formation of benzo[d] mdpi.comoxazin-1-ones. rsc.org While this specific reaction applies to N-substituted derivatives, it highlights a potential pathway for radical-mediated intramolecular reactions in the broader class of nitrosobenzamides. Another key intramolecular reaction type is the nitroso ene reaction, which can be catalyzed by earth-abundant metals like iron to form various N-heterocycles from precursor nitroarenes via a nitrosoarene intermediate. acs.orgresearchgate.netchemrxiv.orgnih.gov

Intermolecular Reactions (Dimerization): A characteristic reaction of aromatic C-nitroso compounds is reversible dimerization to form azodioxy compounds (also known as azoxy dimers). acs.orgsci-hub.se Nitrosoarenes can exist in equilibrium between their monomeric (colored) and dimeric (often colorless) forms. acs.org This dimerization is influenced by substituents on the aromatic ring; electron-donating groups can disfavor dimerization. sci-hub.se The process involves the formation of a new N-N bond and can result in Z- or E-isomers of the azodioxy dimer. nih.gov This equilibrium is highly sensitive to conditions such as solvent polarity and temperature. sci-hub.se In the solid state, many nitrosoarenes exist as dimers. acs.org This dimerization can compete with other reactions, as it reduces the concentration of the reactive monomeric nitroso species.

The following table outlines key parameters for a representative intramolecular reaction of a related nitrosobenzamide derivative.

Table 2: Conditions for Barton Nitrite Ester-Type Cyclization of N-ethyl-N-nitrosobenzamide rsc.org
ParameterCondition
ReactantN-ethyl-N-nitrosobenzamide
ProductBenzo[d] mdpi.comoxazin-1-one
Energy SourceIrradiation with blue LEDs
Key IntermediateNitrogen-centered radical
Reaction TypeIntramolecular H-atom transfer (HAT) followed by cyclization

Kinetic and Thermodynamic Analyses of this compound Transformations

The study of chemical kinetics provides insight into the rates of chemical reactions, while thermodynamics helps to understand the energetics and spontaneity of these processes. For this compound and its analogues, analyzing the kinetic and thermodynamic parameters of their transformations is crucial for understanding their stability, reactivity, and biological activity. These analyses typically involve determining parameters such as activation energy, enthalpy, entropy, and Gibbs free energy associated with reactions like decomposition, metabolic reduction, or nitric oxide release. nih.govundip.ac.idnih.gov

Kinetic analysis quantifies the rate at which a reaction proceeds. The rate law for a reaction expresses the relationship between the rate and the concentrations of the reactants. libretexts.orgulb.ac.be The order of a reaction with respect to a particular reactant indicates how its concentration affects the reaction rate. For instance, a first-order reaction rate is directly proportional to the concentration of a single reactant. libretexts.orgpressbooks.pub Key kinetic parameters are often derived from studying the reaction at different temperatures.

Thermodynamic analysis provides information on the energy changes during a transformation. diva-portal.org The primary parameters include:

Enthalpy (ΔH): Represents the heat absorbed or released during a reaction at constant pressure. A negative ΔH indicates an exothermic (heat-releasing) process, while a positive ΔH signifies an endothermic (heat-absorbing) one. researchgate.net

Entropy (ΔS): A measure of the disorder or randomness of a system. An increase in entropy (positive ΔS) is generally favorable for a reaction. researchgate.net

Gibbs Free Energy (ΔG): Combines enthalpy and entropy to determine the spontaneity of a reaction (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous process. researchgate.net

While specific, detailed kinetic and thermodynamic studies for this compound transformations are not extensively documented in the provided literature, research on related compounds provides valuable context. For example, studies on the prodrug 4-iodo-3-nitrobenzamide show that its reduction by tumor cells to 4-iodo-3-nitrosobenzamide occurs at a very low rate, which is nonetheless sufficient to induce cell death. nih.gov This qualitative observation underscores the importance of reaction kinetics in the biological effects of nitrosobenzamide derivatives. The thermal decomposition of related organic compounds has been analyzed to determine activation energies and other thermodynamic parameters, which are essential for assessing thermal stability and safety. nih.govacs.org

ParameterSymbolDescriptionRelevance to Transformations
Kinetic Parameters
Rate ConstantkA proportionality constant that relates the rate of a reaction to the concentration of reactants.Determines the speed of decomposition or metabolic conversion.
Reaction OrdernThe exponent to which the concentration of a species is raised in the rate law, indicating its influence on the reaction rate. libretexts.orgHelps define the mechanism of transformation (e.g., unimolecular or bimolecular). ulb.ac.be
Activation EnergyEaThe minimum energy required to initiate a chemical reaction. pressbooks.pubA lower Ea implies a faster reaction rate. Catalysts function by lowering Ea. pressbooks.pub
Pre-exponential FactorAA constant in the Arrhenius equation related to the frequency of collisions between reacting molecules. undip.ac.idReflects the probability of correctly oriented collisions for a reaction to occur.
Thermodynamic Parameters
Enthalpy ChangeΔHThe net heat change of a reaction at constant pressure.Indicates whether the transformation releases (exothermic) or requires (endothermic) heat. researchgate.net
Entropy ChangeΔSThe change in the degree of disorder or randomness of the system.A positive value suggests a more disordered, often more favorable, state. researchgate.net
Gibbs Free Energy ChangeΔGThe energy associated with a chemical reaction that can be used to do work; determines spontaneity. researchgate.netA negative value indicates a spontaneous and thermodynamically favorable transformation.

Mechanisms of Nitric Oxide Release and Metabolic Pathways from Nitrosobenzamide Compounds

Nitrosobenzamide compounds can participate in various biological reactions, including the release of nitric oxide (NO) and undergoing metabolic transformations. These pathways are central to their biological effects.

Mechanisms of Nitric Oxide (NO) Release The nitroso moiety (–N=O) is the key functional group responsible for the ability of nitrosobenzamides to act as NO donors. The release of NO, a critical signaling molecule in numerous physiological processes, can occur through several mechanisms. dermnetnz.orgdreminozbek.com

Photochemical Release: N-nitroso compounds, including N-nitroso carboxamides, can undergo photolysis upon irradiation with UV light. researchgate.net This process involves the homolytic cleavage of the N–NO bond, generating a nitric oxide radical (NO•) and a corresponding amide radical. researchgate.net

Spontaneous Decomposition: Some NO donor compounds, such as diazeniumdiolates (NONOates), are known to decompose spontaneously in solution at physiological pH and temperature to release up to two equivalents of NO. nih.gov While this compound is not a NONOate, the inherent lability of the nitroso group suggests that spontaneous or thermally induced release of NO is a possible pathway.

Reductive Activation: The bioreductive metabolism of nitroaromatic compounds can lead to the formation of reactive nitrogen species, including nitric oxide. mdpi.com This process often begins with the enzymatic reduction of the nitro group to a nitro radical anion, which can then undergo further reactions to release NO. mdpi.com

Metabolic Pathways The metabolism of nitrosobenzamide compounds involves a series of enzymatic reactions that can either activate or detoxify the molecule.

Biosynthesis: The biosynthesis of related compounds like 4-hydroxy-3-nitrosobenzamide (B1217699) in microorganisms such as Streptomyces murayamaensis has been elucidated. tandfonline.comsecondarymetabolites.orgresearchgate.net A key step in this pathway is the C-nitrosation of an aromatic precursor, 3-amino-4-hydroxybenzoic acid (3,4-AHBA). nih.gov This reaction is catalyzed by a tyrosinase-like copper-containing monooxygenase, demonstrating a novel enzymatic function for this class of enzymes in nature. nih.gov

Reductive Metabolism: A primary metabolic pathway for nitrosobenzamides involves the reduction of the nitroso group. In the case of 4-iodo-3-nitrosobenzamide, it is reduced to the corresponding amine, 4-iodo-3-aminobenzamide. nih.gov This reduction can be mediated by cellular reducing agents like glutathione (B108866). nih.gov A similar pathway for the parent compound, 4-iodo-3-nitrobenzamide, shows that its non-toxic metabolism involves reduction to the amine, which is then subject to hydroxylation and glucuronidation before being excreted. spandidos-publications.com This reductive pathway to the non-toxic amine is a critical detoxification route in non-malignant cells. spandidos-publications.com

PathwayDescriptionKey Enzymes/ReactantsProduct(s)Reference(s)
NO Release
PhotolysisHomolytic cleavage of the N-NO bond induced by UV light.UV Light (e.g., 312 nm)Nitric Oxide Radical (NO•) researchgate.net
Metabolism
Biosynthesis (C-Nitrosation)Formation of the C-nitroso group on an aromatic precursor in Streptomyces.Copper-containing monooxygenase4-hydroxy-3-nitrosobenzamide researchgate.netnih.gov
Reductive DetoxificationReduction of the nitroso group to an amine.Glutathione, Mitochondrial flavoprotein of complex I3-Aminobenzamide (B1265367) (or analogue) nih.govspandidos-publications.com
Further MetabolismModification of the resulting amine for excretion.Hydroxylases, GlucuronosyltransferasesHydroxylated and glucuronidated amines spandidos-publications.com

Investigation of Transnitrosation Mechanisms in Biological Systems Mediated by Nitrosobenzamide Analogues

Transnitrosation is a crucial biochemical reaction involving the transfer of a nitroso group from one molecule to another. This process is fundamental to the biological transport and activity of nitric oxide, as it allows for the movement of the NO moiety between different biomolecules without the release of free NO. nih.govnih.gov S-nitrosothiols (RS-NOs), formed from the reaction of NO with thiol groups, are key mediators of this process. nih.gov

The general mechanism of transnitrosation involves the nucleophilic attack of a thiolate anion (RS⁻) on the electrophilic nitroso nitrogen of an NO donor. nih.gov This reaction is typically reversible, allowing for an equilibrium to be established between different S-nitrosothiols and thiols in a biological system. nih.gov

R¹S-NO + R²S⁻ ⇌ R¹S⁻ + R²S-NO

While direct studies on transnitrosation mediated by this compound are limited, the principles can be inferred from analogues. As an N-nitroso compound, this compound could theoretically act as an NO donor in a transnitrosation reaction, transferring its nitroso group to a biological nucleophile, most commonly the sulfhydryl group of cysteine residues in peptides like glutathione (GSH) or in proteins. nih.govnih.gov

Chemical and Enzymatic Transnitrosation: The transfer of the NO group can occur through direct chemical reaction or be catalyzed by enzymes. nih.gov Protein disulfide isomerase is one enzyme known to facilitate transnitrosation reactions. nih.gov

Mechanistic Details from Analogues: Studies on N-nitrosothiazolidine thiocarboxamides suggest that their transnitrosation to glutathione proceeds through a protonated, bridged intermediate structure involving the nitroso nitrogen and sulfur atoms. nih.gov In other systems, such as the decomposition of S-nitrosocysteine, an intramolecular S- to N-transnitrosation (transfer from a sulfur to a nitrogen atom within the same molecule) has been proposed as a key step. nih.gov This highlights the diverse and complex pathways that transnitrosation can follow depending on the structure of the NO donor. researchgate.net

The ability of nitrosobenzamide analogues to participate in transnitrosation is significant, as this reaction can S-nitrosate proteins, a post-translational modification that can alter protein function, localization, and stability, thereby modulating cellular signaling pathways. nih.gov

FeatureDescriptionBiological SignificanceReference(s)
Core Reaction Transfer of a nitroso group (NO) from a donor (e.g., R-NO) to a nucleophilic acceptor (e.g., R-SH).Allows for targeted delivery and transport of NO bioactivity. nih.govnih.gov
Primary Acceptor Thiol groups (sulfhydryls) in low-molecular-weight thiols (glutathione, cysteine) and proteins.Leads to the formation of S-nitrosothiols (RS-NOs), which are stable NO carriers. nih.gov
Mechanism Nucleophilic attack by a thiolate anion (RS⁻) on the nitroso nitrogen.Reversible reaction that allows for dynamic regulation of protein S-nitrosation. nih.gov
Catalysis Can occur chemically or be mediated by enzymes.Enzymatic catalysis (e.g., by protein disulfide isomerase) can enhance reaction specificity and rate. nih.gov
Consequence S-nitrosation of proteins.A key post-translational modification that regulates protein function and cell signaling. nih.govnih.gov

Advanced Spectroscopic and Analytical Techniques for 3 Nitrosobenzamide Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. mdpi.com By analyzing the resonant frequencies of nuclei in a magnetic field, one can deduce the connectivity and spatial relationships of atoms.

While specific experimental ¹H NMR data for 3-Nitrosobenzamide is not widely documented in publicly available literature, the expected chemical shifts and splitting patterns can be predicted based on its molecular structure. The spectrum would feature signals corresponding to the aromatic protons and the amide protons.

The four protons on the benzene (B151609) ring are in distinct chemical environments and would be expected to produce a complex multiplet pattern in the aromatic region, typically between 7.0 and 8.5 ppm. The electron-withdrawing nature of both the nitroso and benzamide (B126) groups influences the electron density around these protons, causing them to be deshielded and resonate at a lower field. ucl.ac.uk The two protons of the primary amide (-CONH₂) group would likely appear as a single broad resonance at a downfield chemical shift, potentially in the range of 7.5 to 9.0 ppm, due to their attachment to the electronegative nitrogen atom and their participation in hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton TypePredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic Protons (Ar-H)7.0 - 8.5Complex Multiplet
Amide Protons (-NH₂)7.5 - 9.0Broad Singlet

In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would produce a distinct singlet. Based on the structure, seven distinct signals are anticipated: one for the carbonyl carbon and six for the aromatic carbons.

The carbonyl carbon (C=O) of the amide group is expected to have the largest chemical shift, typically appearing in the 165-175 ppm region. oregonstate.edulibretexts.org The six aromatic carbons would resonate in the approximate range of 120-150 ppm. The carbon atom directly attached to the nitroso group (C-N=O) and the one attached to the carbonyl group (C-C=O) would be significantly deshielded and appear at the lower end of this range. Studies on other aromatic nitroso compounds have shown that the nitroso group has a unique and powerful effect on the chemical shifts of the ring carbons. cdnsciencepub.comcdnsciencepub.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)165 - 175
Aromatic (C-NO)145 - 155
Aromatic (C-C=O)130 - 140
Aromatic (Ar-C)120 - 135

Utilization of Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups present within a molecule by probing their characteristic vibrational modes. muthayammal.in

The FT-IR spectrum of this compound provides definitive evidence for its key functional groups. The primary amide group gives rise to several characteristic absorptions. These include a pair of N-H stretching bands, typically observed between 3170 and 3370 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes. spectroscopyonline.comuc.edu The strong C=O stretching vibration, known as the Amide I band, is expected in the region of 1630-1690 cm⁻¹. ucla.edu Additionally, the N-H bending vibration (scissoring), or Amide II band, typically appears between 1620 and 1650 cm⁻¹. spectroscopyonline.com The C-N stretching of the aromatic amide is found in the 1335-1250 cm⁻¹ region. orgchemboulder.com A crucial peak for this specific molecule is the N=O stretch of the aromatic nitroso group, which is anticipated around 1500-1550 cm⁻¹. uc.edu

Table 3: Predicted FT-IR Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Amide (-NH₂)Asymmetric & Symmetric N-H Stretch3170 - 3370
Carbonyl (-C=O)C=O Stretch (Amide I)1630 - 1690
Amide (-NH₂)N-H Bend (Amide II)1620 - 1650
Nitroso (-N=O)N=O Stretch1500 - 1550
Aromatic RingC=C Stretch1475 - 1600
Amide (Ar-C-N)C-N Stretch1250 - 1335

Raman spectroscopy offers complementary information to FT-IR, as it detects vibrations based on changes in polarizability rather than dipole moment. plus.ac.at This makes it particularly effective for observing symmetric, non-polar bonds. For this compound, the symmetric stretching vibrations of the aromatic ring are expected to produce strong signals in the Raman spectrum. aip.org The N=O stretching vibration should also be Raman active. The technique is valuable for analyzing the "fingerprint region" below 1500 cm⁻¹, where the complex pattern of skeletal vibrations provides a unique identifier for the molecule. azom.com The presence of water does not interfere with Raman spectra, which can be an advantage in certain analytical contexts. plus.ac.atmdpi.com

Table 4: Predicted Raman Shifts for this compound

Functional GroupVibrational ModePredicted Raman Shift (cm⁻¹)
Aromatic RingRing Breathing/Stretching1400 - 1600
Nitroso (-N=O)N=O Stretch1500 - 1550
Carbonyl (-C=O)C=O Stretch (Amide I)1630 - 1690
Aromatic RingSkeletal Vibrations (Fingerprint)< 1500

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. mdpi.com For this compound (C₇H₆N₂O₂), the exact mass is 150.04 Da.

Upon ionization, typically via methods like electrospray ionization (ESI) or electron impact (EI), a molecular ion is formed. osti.govplasmion.com In the case of this compound, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 150 or 151, respectively. The subsequent fragmentation of this ion provides structural clues. A characteristic fragmentation pathway for nitrosamine (B1359907) compounds is the loss of the nitroso radical (•NO), which corresponds to a mass loss of 30 Da. osti.govnih.govresearchgate.netnih.gov This would result in a prominent fragment ion at m/z 120. Other potential fragmentations include the cleavage of the amide group or the formation of a benzoyl cation.

Table 5: Predicted Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment IonCorresponding Neutral Loss
150[C₇H₆N₂O₂]⁺(Molecular Ion)
120[C₇H₆NO]⁺•NO
106[C₇H₆O]⁺•N₂O
105[C₇H₅O]⁺•H, •N₂O
77[C₆H₅]⁺•CONH₂, •NO

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact molecular mass of a compound with a very high degree of accuracy. researchgate.net This precision allows for the determination of the elemental formula of a molecule, a critical step in confirming its identity. Unlike standard mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. tandfonline.com

For this compound (C₇H₆N₂O₂), HRMS is used to measure its monoisotopic mass, which is the sum of the masses of the most abundant isotopes of its constituent atoms. nih.gov This experimental value can then be compared to the theoretically calculated exact mass to confirm the elemental formula.

Table 1: Theoretical HRMS Data for this compound

Parameter Value
Molecular Formula C₇H₆N₂O₂
Calculated Monoisotopic Mass 150.04293 Da
Ionization Mode Electrospray Ionization (ESI)
Expected Ion (Positive Mode) [M+H]⁺

This table presents the theoretically calculated mass for the neutral molecule and its protonated form, which would be observed in a typical HRMS experiment.

Elucidation of Fragmentation Pathways and Mechanistic Implications

Tandem mass spectrometry (MS/MS), often performed on HRMS instruments, involves the fragmentation of a selected precursor ion (such as the [M+H]⁺ ion of this compound) to generate a pattern of product ions. This fragmentation pattern serves as a structural fingerprint, providing valuable information about the molecule's connectivity and functional groups.

For N-nitroso compounds, characteristic fragmentation pathways have been observed. A primary and highly diagnostic fragmentation involves the neutral loss of the nitroso radical (•NO), which corresponds to a loss of 30 Da. nih.gov The study of these pathways is essential for the structural elucidation of novel nitrosamine compounds. nih.gov In the case of this compound, the major fragmentation events would likely involve the cleavage of the C-N bond connecting the nitroso group to the aromatic ring and the cleavage of bonds associated with the amide group.

Table 2: Plausible HRMS/MS Fragmentation of this compound ([M+H]⁺)

Precursor Ion (m/z) Proposed Fragment Ion Neutral Loss Fragment m/z (Calculated)
151.05021 [M+H - •NO]⁺ •NO (30.00 Da) 121.05002
151.05021 [M+H - NH₃]⁺ NH₃ (17.03 Da) 134.02366

This table outlines the expected fragmentation of protonated this compound. The loss of the nitroso group is a key diagnostic fragmentation for this class of compounds.

Electronic Spectroscopy for Conjugation and Electronic Structure Determination

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. msu.edu This technique is particularly useful for analyzing compounds containing chromophores—functional groups that absorb light—such as the aromatic ring and the nitroso group in this compound. nih.gov The resulting spectrum, a plot of absorbance versus wavelength, reveals the λmax (lambda max), which is the wavelength of maximum absorbance. nih.gov

The electronic spectrum of this compound is expected to show absorptions corresponding to two main types of electronic transitions:

π → π* transitions: These higher-energy transitions occur within the conjugated π-system of the benzene ring and the carbonyl group.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. The nitroso group is known to exhibit a characteristic n → π* transition.

Table 3: Expected UV-Vis Absorption Data for this compound

Electronic Transition Associated Chromophore Expected Wavelength Range (nm)
π → π* Benzene Ring, Carbonyl ~240-280
n → π* Nitroso Group (C-N=O) ~300-350

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Development of High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. nih.gov It is indispensable for assessing the purity of a synthesized compound like this compound and for its quantitative analysis. google.comnih.gov A typical HPLC setup uses high pressure to pass a liquid sample (mobile phase) through a column packed with a solid adsorbent material (stationary phase). nih.gov

For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is commonly developed. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. karger.com Components are separated based on their hydrophobicity, with more non-polar compounds being retained longer on the column. A UV detector is often used to monitor the eluting compounds. karger.com

Table 4: Representative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic or Gradient elution with Acetonitrile and Water
Detector UV-Vis Detector set at a relevant λmax (e.g., 254 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL

| Column Temperature | 25 °C |

This table provides a typical set of starting conditions for developing an HPLC method for the analysis of this compound. Method optimization would be required to achieve the best separation and peak shape.

Employment of Thin-Layer Chromatography (TLC) for Reaction Progression Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis, such as monitoring the progress of a chemical reaction. libretexts.org In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product. guidechem.commdpi.com

The technique involves spotting a small amount of the reaction mixture onto a TLC plate (a sheet of glass or plastic coated with a thin layer of adsorbent like silica (B1680970) gel). The plate is then placed in a sealed chamber with a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, it separates the components of the mixture based on their differing affinities for the stationary and mobile phases. libretexts.org The position of each compound is characterized by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. A change in the spot pattern over time indicates the progress of the reaction.

Table 5: Hypothetical TLC Monitoring of this compound Synthesis

Time Point Spot(s) Observed Rf Value(s) Interpretation
t = 0 min Starting Material 0.65 Reaction initiated
t = 30 min Starting Material, Product 0.65, 0.40 Product is forming
t = 60 min Starting Material (faint), Product 0.65, 0.40 Reaction nearing completion

This table illustrates how TLC can be used to follow a reaction. The disappearance of the starting material spot and the appearance and intensification of the product spot signal the conversion.

X-ray Diffraction (XRD) for Crystalline Solid-State Structural Determination

For instance, studies on compounds like N-substituted 3-nitrobenzamides have successfully employed these advanced techniques to map their molecular architecture and intermolecular interactions. ajol.inforesearchgate.netajol.info These analyses provide valuable insights into how molecular packing is influenced by various functional groups, but this information cannot be directly extrapolated to this compound due to the distinct electronic and steric properties of the nitroso group compared to the nitro group.

Single-Crystal X-ray Diffraction Studies

A search of crystallographic databases and peer-reviewed journals did not yield specific single-crystal X-ray diffraction data for this compound. This includes essential crystallographic parameters such as unit cell dimensions, space group, and specific bond lengths and angles, which are fundamental for a definitive structural determination.

While data exists for related structures, such as cocrystals of 3-nitrobenzamide (B147352), this information is not directly applicable to the target compound. nih.gov The process of single-crystal X-ray diffraction involves irradiating a monocrystalline sample with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms within the crystal lattice. nih.gov Without such an experimental investigation for this compound, a detailed discussion of its crystalline solid-state structure is not possible.

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. This technique maps the close contacts between molecules, providing a "fingerprint" of the interactions that stabilize the crystal structure. researchgate.net

Computational and Theoretical Chemistry of 3 Nitrosobenzamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding a molecule's structure, reactivity, and electronic properties. For 3-Nitrosobenzamide, such studies are particularly relevant for elucidating the mechanism of its interaction with biological targets like the HIV-1 nucleocapsid protein (NCp7). nih.gov However, detailed published studies focusing specifically on the electronic structure and molecular properties of the isolated this compound molecule are scarce. While Density Functional Theory (DFT) has been applied to understand the reactivity of a class of electrophiles including this compound towards the NCp7 zinc finger, specific data files and detailed analyses of the molecule itself are not present in the located literature. nih.gov

Frontier Molecular Orbital (FMO) Analysis, including HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory provides critical insights into chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. acs.org

For this compound, FMO analysis could help explain its electrophilic character, which is central to its ability to interact with the cysteine residues of the NCp7 zinc finger. nih.gov A study using DFT did investigate electronic and steric determinants of the reaction between NCp7 and various electrophiles, including this compound, employing frontier-orbital overlap analysis. nih.gov However, this study focused on a comparative analysis and did not publish the specific HOMO-LUMO energy values or a detailed FMO analysis for the isolated this compound molecule. A time-dependent DFT (TD-DFT) study on the n → π* transition in nitroso compounds, which would involve FMO analysis, mentions this compound, but the specific results and data are not accessible. researchgate.net Therefore, a data table of its FMO properties cannot be compiled at this time.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict how it will interact with other species. MEP maps are valuable for identifying regions that are prone to electrophilic or nucleophilic attack.

In the context of this compound, an MEP map would highlight the electrophilic nature of the nitroso group and its potential for interaction with the nucleophilic cysteine thiolates in the NCp7 zinc finger. nih.gov Computational studies have generated electrostatic potential maps of the NCp7 protein to understand its reactivity, but corresponding maps for the this compound ligand itself are not provided in these publications. While the principles of MEP are well-established, specific MEP map visualizations and analyses for this compound are not found in the surveyed literature.

Conformational Analysis and Energy Landscape Exploration

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) and their corresponding energy levels. Exploring the energy landscape helps to identify the most stable conformers and the energy barriers between them. This is particularly important for molecules with rotatable bonds, such as the bond between the phenyl ring and the amide group in this compound.

Information regarding a detailed conformational analysis or an exploration of the energy landscape for this compound is not present in the available literature. While conformational analyses have been conducted for other, more complex HIV inhibitors, similar studies dedicated to this compound have not been published.

Theoretical Prediction of Thermodynamic Properties and Reaction Energetics

Theoretical methods can be used to predict the thermodynamic properties of a molecule, such as its heat of formation, entropy, and Gibbs free energy. These calculations also allow for the study of reaction energetics, providing insight into the feasibility and spontaneity of chemical transformations.

No dedicated studies on the theoretical prediction of the thermodynamic properties or reaction energetics of this compound were identified in the literature search.

Molecular Dynamics Simulations for Investigating Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide valuable insights into the dynamic behavior of a molecule, its interactions with its environment (such as a solvent or a biological macromolecule), and its conformational flexibility.

While this compound is a known inhibitor of the HIV-1 nucleocapsid protein, MD simulations found in the literature focus on the protein target or on newer, different inhibitors rather than on this compound itself. conicet.gov.argoogle.com These studies use MD to understand the binding modes and dynamics of other ligands with the NCp7 protein. Consequently, there are no available reports detailing MD simulations specifically designed to investigate the intrinsic dynamic behavior of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Nitrosobenzamide Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For nitrosobenzamide and related nitroaromatic compounds, QSAR studies are instrumental in identifying the key molecular descriptors that influence their antibacterial efficacy.

Research on the antibacterial activity of various nitroaromatic compounds, including nitrobenzamide derivatives, has shown that their efficacy can be modeled using specific descriptors. researchgate.netresearchgate.net These models are developed by correlating the compounds' structural properties with their experimentally determined biological activities, such as the Minimum Inhibitory Concentration (MIC). researchgate.net

For instance, a QSAR study on substituted benzamides identified topological descriptors, molecular connectivity indices (2χv and 2χ), and Kier's shape index (kappa-alpha-1) as significant factors in modeling their antimicrobial activity. researchgate.net The predictive power of these QSAR models is validated by statistical metrics like the cross-validated r² value (q²), where a high value indicates a robust and predictive model. researchgate.netbuketov.edu.kz

In a broader study of nitroaromatic compounds against Staphylococcus aureus, the antibacterial activity was found to increase with higher molecular weight, van der Waals volume, polar surface area (PSA), and the number of hydrogen bond acceptors (HBAs). researchgate.net Conversely, the activity showed a parabolic dependence on the highest positive values of molecular electrostatic potentials (VS, max), which may relate to the initial, non-specific interactions with the negatively charged bacterial cell envelope. researchgate.net The electrophilicity of these compounds, represented by the LUMO (Lowest Unoccupied Molecular Orbital) energy, also plays a role, with increased activity correlating with a higher electrophilic potency. researchgate.net

These models serve as powerful tools for the virtual screening of chemical libraries and for the rational design of new nitrosobenzamide derivatives with potentially enhanced antibacterial properties. nih.govnih.gov

Table 1: Key Molecular Descriptors in QSAR Models for Nitroaromatic/Nitrobenzamide Antibacterial Activity

Descriptor TypeSpecific DescriptorInfluence on Antibacterial ActivityReference
Topological Molecular Connectivity Indices (e.g., 2χv, 2χ)Significant in modeling antimicrobial activity. researchgate.net researchgate.net
Shape Kier's Shape Index (kappa-alpha-1)Correlates with antimicrobial action. researchgate.net researchgate.net
Physicochemical Molecular Weight (MW)Activity tends to increase with MW against S. aureus. researchgate.net researchgate.net
Physicochemical Van der Waals VolumeActivity tends to increase with volume against S. aureus. researchgate.net researchgate.net
Electronic Polar Surface Area (PSA)Activity tends to increase with PSA against S. aureus. researchgate.net researchgate.net
Electronic Hydrogen Bond Acceptors (HBAs)Activity tends to increase with the number of HBAs against S. aureus. researchgate.net researchgate.net
Electronic LUMO Energy (Indicator of Electrophilicity)Activity tends to increase with higher electrophilic potency. researchgate.net researchgate.net
Electronic Molecular Electrostatic Potentials (VS, max)Parabolic dependence, suggesting an optimal range for interaction. researchgate.net researchgate.net

Molecular Docking Simulations for Ligand-Target Interfacial Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein. dergipark.org.trbiorxiv.org This method is essential for understanding the binding mechanisms of compounds like this compound at a molecular level and is frequently used to screen for potential drug candidates. frontiersin.orgresearchgate.net

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). scialert.net This value estimates the strength of the interaction between the ligand and its target protein; a lower (more negative) binding energy generally signifies a more stable and favorable ligand-protein complex. scialert.netresearchgate.net

For example, in a study of benzamide (B126) derivatives targeting the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) enzyme, docking simulations identified a nitrobenzamide compound, N-(4-bromo-3-methylphenyl)-2-methyl-3-nitrobenzamide, as a potent inhibitor based on its low docking energy of -4.82 kcal/mol. scialert.net Such in silico findings help prioritize compounds for further experimental testing. scialert.net

The stability of the predicted ligand-protein complex is not only determined by the binding energy but can also be further evaluated using more computationally intensive methods like Molecular Dynamics (MD) simulations. frontiersin.orgresearchgate.net MD simulations assess the dynamic behavior of the complex over time, providing insights into the stability of the binding pose and the interactions that maintain it. frontiersin.orgmdpi.com The combination of docking and MD simulations offers a powerful approach to predict the stability of a ligand within the active site of a biological target. biorxiv.org

Table 2: Example of Predicted Binding Affinities for Benzamide Derivatives from Molecular Docking Studies

CompoundTarget ProteinPredicted Binding Energy (kcal/mol)Docking Software/MethodReference
N-(4-bromo-3-methylphenyl)-2-methyl-3-nitrobenzamidePfDHODH-4.82AutoDock scialert.net
Benzamide Derivative (Compound 7)YmaH (Bacterial Protein)-7.73 (Glide Score)Glide researchgate.net
Benzamide Derivative (Compound 5)YmaH (Bacterial Protein)-4.55 (Glide Score)Glide researchgate.net
QNZ (Reference Compound)PBP2a (MRSA Protein)-8.3Not Specified mdpi.com
eMol26313223PBP2a (MRSA Protein)-38.5 (MM-GBSA)Not Specified mdpi.com
eMol26314565PBP2a (MRSA Protein)-34.5 (MM-GBSA)Not Specified mdpi.com

Note: Binding energies are highly dependent on the specific software, scoring function, and force field used. Direct comparison between different studies should be made with caution.

Molecular docking provides detailed, three-dimensional models of how a ligand like this compound interacts with the amino acid residues in the binding site of a target protein. nih.gov This is crucial for understanding the basis of its biological activity and for guiding the design of more potent and selective inhibitors.

A key target for antibacterial agents against Methicillin-resistant Staphylococcus aureus (MRSA) is Penicillin-Binding Protein 2a (PBP2a). biorxiv.orgresearchgate.net This enzyme is responsible for the cross-linking of the bacterial cell wall and is a primary factor in MRSA's resistance to β-lactam antibiotics. biorxiv.orgmdpi.com Inhibiting PBP2a is therefore a promising strategy to combat MRSA infections. mdpi.com Other potential targets in MRSA include the FEM proteins (FemA, FemB, FemX), which are also essential for cell wall synthesis. nih.gov

Docking studies reveal the specific non-covalent interactions that stabilize the ligand in the protein's active or allosteric site. These interactions include:

Hydrogen Bonds: These are critical for the stability and specificity of ligand binding. For instance, the hydrogen bond formed between a nitrobenzamide derivative and the HIS 185 residue of the PfDHODH enzyme was identified as a key stabilizing interaction. researchgate.net

Hydrophobic Interactions: Interactions between the non-polar parts of the ligand and hydrophobic residues in the binding pocket.

Pi-Stacking and Pi-Cation Interactions: Involving the aromatic rings of the ligand and protein residues.

In the context of MRSA, studies have focused on identifying novel compounds that can bind to an allosteric site on PBP2a, a location distinct from the active site where β-lactams bind. mdpi.com A heterocyclic antibiotic, QNZ, has been shown to bind to this allosteric site, inhibiting the enzyme's function non-covalently. mdpi.com Virtual screening and docking of compounds with similar structures have identified potential new inhibitors that form stable complexes within this allosteric pocket, stabilized by a network of specific interactions with surrounding amino acid residues. mdpi.com Visualizing these interaction patterns helps in understanding why certain compounds are active and provides a roadmap for future drug design efforts. nih.gov

Biological and Biomedical Research on 3 Nitrosobenzamide

General Bioactivity and Biological Relevance of Nitrosobenzamide Compounds

Nitro compounds, including nitrobenzamides, are recognized for their wide spectrum of biological activities, which encompass antineoplastic, antibiotic, and antihypertensive effects, among others. nih.gov The bioactivity of these molecules is often linked to the nitro group (NO₂), which can undergo metabolic reduction within cells to form reactive intermediates such as nitroso and hydroxylamine (B1172632) derivatives. nih.gov These intermediates can interact with biological macromolecules, leading to various cellular effects. nih.gov

The nitro group can act as both a pharmacophore, a part of a molecule responsible for its biological activity, and a toxicophore, a group that can lead to toxic effects. nih.gov The reduction of the nitro group is a key activation step for many of their biological functions. mdpi.com This process can be catalyzed by nitroreductase enzymes, which are found in both aerobic and anaerobic microorganisms. mdpi.com The resulting reactive species, including the nitroso group, can induce cellular toxicity and are central to the compound's mechanism of action. nih.gov Specifically, the 3-nitroso derivative of 4-iodo-3-nitrobenzamide (B1684207) has been identified as a key metabolite in the induction of cell death in tumor cells.

Benzamides themselves are a significant class of compounds in medicinal chemistry, with various derivatives being used as therapeutic agents. researchgate.net The combination of the benzamide (B126) structure with a nitro or nitroso group can lead to compounds with potent and diverse biological activities.

Antimicrobial and Antibacterial Activities of Nitrosobenzamide Derivatives

Nitroaromatic compounds, the precursors to nitrosobenzamides, are a cornerstone in the development of antimicrobial agents. encyclopedia.pub The general mechanism of their antimicrobial action is widely accepted to involve the intracellular reduction of the nitro group. This reduction generates toxic intermediates, including nitroso and superoxide species, which can covalently bind to and damage cellular components like DNA, ultimately leading to cell death. nih.govencyclopedia.pub

Efficacy against Specific Bacterial Strains (e.g., Methicillin-resistant Staphylococcus aureus (MRSA) Isolates)

Derivatives of benzamide have demonstrated significant antibacterial activity against a range of pathogens, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For instance, certain 2,6-difluorobenzamide derivatives have shown potent activity against MRSA. nih.gov While research on 3-Nitrosobenzamide specifically is limited, the broader class of nitrobenzamide and benzamide derivatives has shown promise. Studies on various substituted benzamides have reported promising activity against both Gram-positive and Gram-negative bacterial strains. epa.gov For example, novel benzamide derivatives have been synthesized and shown to have superior bactericidal activity against MRSA. nih.gov

Table 1: Antimicrobial Activity of Selected Benzamide Derivatives

Compound Type Target Organism(s) Observed Effect
2,6-difluorobenzamide derivatives Methicillin-resistant Staphylococcus aureus (MRSA) Antimicrobial activity nih.gov
Substituted benzamides Gram-positive and Gram-negative bacteria Promising antibacterial activity epa.gov

Anticancer and Antitumor Properties

Nitroaromatic compounds have garnered significant interest as potential anticancer agents. researchgate.net Their mechanism of action in this context is often tied to their metabolic reduction in the hypoxic environments characteristic of solid tumors.

In vitro Efficacy in Cancer Cell Lines (e.g., as metabolites of related nitrobenzamides)

The cytotoxic effects of nitrobenzamide derivatives have been observed in various cancer cell lines. For instance, N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide has demonstrated significant antitumor activity. researchgate.net The anticancer activity of these compounds is often enhanced following metabolic activation. researchgate.net The reduction of a nitrobenzamide to a nitrosobenzamide is a key step in this activation process. Studies have shown that the 3-nitroso derivative of 4-iodo-3-nitrobenzamide is a metabolite that can induce cell death in tumor cells in culture. Novel N-benzylbenzamide derivatives have also been synthesized and shown to exhibit significant antiproliferative activities against several cancer cell lines, with IC₅₀ values in the nanomolar range. nih.gov

Table 2: In vitro Anticancer Activity of Selected Benzamide Derivatives

Compound/Derivative Cancer Cell Line(s) IC₅₀ Values

Mechanistic Insights into Antitumor Activity (e.g., PARP1 Inhibition, Enzyme Inactivation by Nitroso Metabolites)

The antitumor activity of nitrosobenzamide and related compounds can be attributed to several mechanisms. One significant mechanism is the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA repair. frontiersin.org Several benzamides have been identified as PARP inhibitors. frontiersin.org By inhibiting PARP1, these compounds can lead to an accumulation of DNA damage, particularly in cancer cells with existing DNA repair defects (e.g., BRCA mutations), ultimately causing cell death. frontiersin.orgbiorxiv.org

Furthermore, the reactive nitroso metabolites formed from the reduction of nitrobenzamides can directly contribute to cytotoxicity. These electrophilic intermediates can form covalent bonds with cellular macromolecules, including enzymes, leading to their inactivation. researchgate.net This inactivation of critical enzymes can disrupt cellular processes and contribute to the antitumor effect. The formation of a nitroso metabolite has been implicated in the metabolism-dependent inhibition of cytochrome P450 enzymes. researchgate.net

Selective Toxicity Mechanisms in Neoplastic Cells by Nitroso Compounds

N-nitroso compounds (NOCs) are a class of potent carcinogens, and their biological activity is intrinsically linked to their metabolic activation into reactive electrophilic species. nih.gov This bioactivation process can, in some instances, be exploited for selective toxicity towards cancer cells. The tumor microenvironment often possesses unique characteristics, such as hypoxia and differential expression of metabolic enzymes, which can be leveraged for targeted drug action.

While specific studies on the selective toxicity of this compound in neoplastic cells are not extensively detailed in current research, the general mechanisms attributed to nitroso compounds offer a framework for its potential action. The carcinogenicity of NOCs stems from their ability to form alkylating agents that interact with DNA. nih.gov This process is not always uniform across all cell types. Differences in metabolic pathways between cancerous and normal cells can lead to a higher concentration of the toxic metabolite within the tumor cells.

For instance, some novel therapeutic strategies are designed around compounds that show low toxicity until they are activated by the specific conditions within a tumor, leading to a synergistic effect and targeted cell death. science.gov Although not directly demonstrated for this compound, it is plausible that its nitroso moiety could be selectively reduced or otherwise metabolized by enzymes overexpressed in certain cancer cells, leading to localized release of a cytotoxic agent.

Anti-Inflammatory Effects of Benzamide-Related Compounds

Benzamide and its derivatives have been investigated for a range of pharmacological activities, including anti-inflammatory effects. nanobioletters.combenthamscience.com Research has shown that certain benzamides can exert potent anti-inflammatory and antitumor properties. nih.gov A key mechanism underlying these effects is the inhibition of the transcription factor NF-kappaB, which plays a crucial role in regulating the inflammatory response and apoptosis. nih.gov

For example, studies on N-substituted benzamides like metoclopramide (MCA) and 3-chloroprocainamide (3-CPA) demonstrated a dose-dependent inhibition of lipopolysaccharide-induced tumor necrosis factor-alpha (TNFα), a key inflammatory cytokine. nih.gov Furthermore, these compounds were shown to prevent lung edema in animal models and inhibit NF-kappaB in cell cultures. nih.gov Other research has focused on designing benzamide derivatives as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I) to target both inflammation and tumor progression in gastrointestinal cancers. nih.gov

Given that this compound is a derivative of benzamide, it is conceivable that it may possess anti-inflammatory properties, although specific research into this area is not widely available. The presence of the benzamide scaffold suggests a potential for interaction with inflammatory pathways.

Enzyme Inhibition Studies and Applications in Mechanism-Based Drug Design

The chemical structure of N-nitroso compounds lends itself to the design of enzyme inhibitors, particularly through mechanism-based or active-site-directed inhibition. This approach involves designing a molecule that mimics the substrate of a target enzyme but is converted by the enzyme's catalytic action into a reactive species that inactivates the enzyme.

A compelling example of this is found in studies of N-nitrosobenzamide derivatives designed as inhibitors of trypsin, a serine protease. nih.gov In this research, inhibitors were synthesized with an N-nitrosoamide group, which can generate an alkylating agent, and a specificity-determining group to target the enzyme's active site. nih.gov

The mechanism of inhibition involves the following steps:

The N-nitrosoamide inhibitor binds to the active site of trypsin.

The enzyme's catalytic machinery acylates the inhibitor at the serine-195 residue.

This reaction produces a leaving group that generates a diazonium ion or carbocation within the active site.

This highly reactive species then forms a covalent bond with a nearby amino acid residue, such as aspartate-194, leading to irreversible inhibition of the enzyme. nih.gov

One such compound, N-(4-amino-1-butyl)-N-nitrosobenzamide, proved to be a highly efficient inhibitor of trypsin. nih.gov This research highlights the potential of the N-nitrosobenzamide scaffold in the rational design of potent and specific enzyme inhibitors for therapeutic applications.

Factors Influencing the Inhibition Modes of N-Nitrosoamide Trypsin Inhibitors nih.gov
FactorDescriptionImpact on Inhibition
Alkyl Group LengthThe length of the carbon chain that provides specificity for the enzyme's binding pocket.Determines the proper positioning of the nitrosoamide group for catalysis and subsequent inactivation.
Acyl-Enzyme StabilityThe stability of the intermediate formed after the enzyme acylates the inhibitor.Influences the rate at which the reactive species is generated and whether inhibition is reversible or irreversible.
O→N Acyl MigrationThe potential for the initially formed ester linkage with the enzyme to rearrange to a more stable amide linkage.Leads to irreversible inhibition of the enzyme.
ChiralityThe stereochemistry of the inhibitor molecule.Can significantly affect the binding affinity and orientation in the active site, leading to preferential inhibition by one isomer.

Integrated In vitro and In silico Approaches for Biological Activity Evaluation of this compound

The biological activity of this compound has been a subject of scientific investigation, particularly focusing on its antiviral properties. Researchers have employed a combination of laboratory-based (in vitro) experiments and computational (in silico) methods to elucidate its mechanism of action and potential as a therapeutic agent. This integrated approach allows for a comprehensive evaluation, from observing its effects on biological systems to modeling its molecular interactions.

The primary antiviral activity identified for this compound is its ability to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). nih.gov This inhibitory action is not directed at the virus's attachment to host cells or at key viral enzymes like reverse transcriptase, protease, and integrase in isolation. nih.gov Instead, the compound targets a critical structural component of the virus, the p7NC nucleocapsid protein. nih.govnih.gov

In vitro studies have demonstrated that this compound effectively abolishes the process of reverse transcription, which is essential for the formation of proviral DNA. nih.gov The underlying mechanism for this is the compound's ability to interact with the retroviral-type zinc finger motifs within the p7NC protein, leading to the ejection of zinc ions. nih.govnih.gov This disruption of the zinc finger structure is critical, as these domains play a crucial role in the accurate synthesis of proviral DNA during the viral life cycle.

The potent anti-HIV-1 activity of this compound observed in vitro has been quantified, though it is also associated with cellular toxicity, which has been a consideration in its further development. nih.gov

To complement these in vitro findings, in silico molecular modeling studies have been conducted to provide a deeper understanding of the interaction between this compound and its target, the NCp7 protein. nih.gov These computational analyses have supported the selectivity of agents like this compound for the viral NCp7 protein over other cellular zinc finger proteins. nih.gov

Molecular modeling has successfully identified specific nucleophilic regions on the surface of the NCp7 zinc fingers that are susceptible to interaction with this compound. nih.gov Furthermore, computational docking simulations have shown a strong correlation between the predicted binding positions of the compound and the overlap of frontier orbitals within these nucleophilic loci of the NCp7 zinc fingers. nih.gov These in silico approaches have also suggested that the thiolate of the Cys49 residue in the carboxy-terminal finger of NCp7 is the most likely site for electrophilic attack by the compound. nih.gov

The synergy between in vitro experimental data and in silico modeling provides a robust framework for understanding the biological activity of this compound and for guiding the rational design of new analogues with improved activity and selectivity. asm.org

Interactive Data Table: In Vitro Antiviral Activity of this compound

ParameterObservationReference
Target Virus Human Immunodeficiency Virus Type 1 (HIV-1) nih.gov
Mechanism of Action Inhibition of proviral DNA formation via disruption of p7NC nucleocapsid protein nih.gov
Molecular Target Zinc fingers of the p7NC nucleocapsid protein nih.govnih.gov
Effect on Target Ejection of zinc from zinc finger motifs nih.govnih.gov
Effect on Viral Enzymes (in isolation) No significant effect on reverse transcriptase, protease, or integrase nih.gov
Effect on Viral Attachment No significant effect nih.gov

Interactive Data Table: In Silico Findings for this compound and Related Agents

In Silico ApproachFindingImplicationReference
Molecular Modeling Identification of a common saddle-shaped nucleophilic region on both NCp7 zinc fingers.Provides a structural basis for the compound's interaction with its target. nih.gov
Computational Docking Strong correspondence between docked positions and overlap of frontier orbitals in the nucleophilic loci of NCp7.Supports the predicted binding mode and reactivity of the compound. nih.gov
Molecular Modeling Selective steric exclusion of related agents from the core of the GATA-1 zinc finger.Suggests a basis for the selective targeting of the viral protein over cellular proteins. nih.gov
Modeling Analysis The thiolate of Cys49 in the carboxy-terminal finger is the most susceptible site to electrophilic attack.Pinpoints a key residue involved in the covalent modification by the compound. nih.gov

Applications in Organic Synthesis and Chemical Biology

3-Nitrobenzamide (B147352) as a Versatile Synthetic Intermediate

3-Nitrobenzamide is a valuable and versatile intermediate in the synthesis of a wide array of organic compounds. Its utility stems from the presence of two key functional groups on the aromatic ring: the nitro group (-NO₂) and the amide group (-CONH₂). These groups offer distinct and complementary reactivity, allowing for a variety of chemical transformations.

The nitro group is strongly electron-withdrawing, which influences the electronic distribution and reactivity of the benzene (B151609) ring. A primary transformation of the nitro group is its reduction to an amino group (-NH₂), a critical step in the synthesis of many pharmaceuticals and biologically active molecules. This reduction can be achieved using various reagents, such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions. The resulting 3-aminobenzamide (B1265367) is a key precursor for further functionalization, including diazotization and coupling reactions.

The amide functional group can also be modified. For instance, it can be hydrolyzed back to a carboxylic acid under harsh acidic or basic conditions, or dehydrated to form a nitrile using agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). nih.govchemicalbook.com Furthermore, the amide nitrogen can be substituted to create N-substituted 3-nitrobenzamides. This is commonly achieved by reacting 3-nitrobenzoyl chloride (the activated form of 3-nitrobenzoic acid) with primary or secondary amines.

The combination of these reactive sites makes 3-nitrobenzamide a foundational building block. It provides a scaffold from which chemists can introduce new functionalities and build molecular complexity, making it a staple in synthetic organic chemistry.

Strategic Utility in the Construction of Complex Organic Molecules

The dual functionality of 3-nitrobenzamide makes it a strategic component in the multi-step synthesis of complex organic molecules, including heterocyclic systems and natural product analogs. Its rigid aromatic core and predictable reactivity allow it to be incorporated into larger molecular frameworks with a high degree of control.

One of the most powerful applications of the 3-nitrobenzamide scaffold is the sequential manipulation of its functional groups. A typical synthetic strategy involves:

Initial Coupling: Using the amide or a precursor carboxylic acid to link the benzamide (B126) moiety to another molecular fragment.

Nitro Group Reduction: Reducing the nitro group to an amine at a later stage in the synthesis.

Secondary Functionalization: Utilizing the newly formed amine for cyclization reactions, further amide bond formations, or the introduction of new substituents.

This strategic approach is particularly useful in creating heterocyclic compounds. For example, the 3-aminobenzamide derivative (obtained from reduction) can serve as a precursor to benzimidazoles, quinazolinones, and other fused ring systems that are prevalent in medicinal chemistry. The initial nitro group essentially acts as a masked amino group, protecting it from reacting until it is strategically unveiled.

The use of strained intermediates, such as arynes, has also expanded the toolkit for building complex scaffolds from benzamide-type structures. nih.gov While not directly involving 3-nitrobenzamide in the cited examples, the principles of using functionalized aromatic rings as precursors for highly reactive intermediates are applicable, suggesting potential pathways for creating complex polycyclic structures from this starting material.

Applications in Medicinal Chemistry and Modern Drug Discovery Programs

The 3-nitrobenzamide scaffold is a significant feature in medicinal chemistry and drug discovery, primarily as a precursor to biologically active molecules. The nitro group is a versatile functional handle and a known pharmacophore in various therapeutic areas. mdpi.comnih.gov

Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents. nih.gov The mechanism often involves the in-situ reduction of the nitro group within the target organism to produce toxic reactive nitrogen species. nih.gov Derivatives of nitrobenzamide have been explored for their potential as novel antibacterial and antitubercular agents. For instance, studies on N-alkyl nitrobenzamides have shown promising activity against Mycobacterium tuberculosis. nih.gov Research has indicated that 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives are particularly potent. nih.gov

Enzyme Inhibitors: 3-Aminobenzamide, the reduced form of 3-nitrobenzamide, is a well-known inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP inhibitors are a class of targeted cancer therapies. Although 3-aminobenzamide itself is a weak inhibitor, it has served as a foundational scaffold for the development of more potent and selective PARP inhibitors used in clinical practice.

Scaffold for Diverse Bioactive Compounds: The 3-nitrobenzamide structure is used as a building block to synthesize libraries of compounds for screening against various biological targets. By modifying the substituents on the aromatic ring and the amide nitrogen, chemists can generate a diverse set of molecules to explore structure-activity relationships (SAR). For example, a series of 4-substituted-3-nitrobenzamide derivatives were designed and synthesized to evaluate their anti-tumor activities. researchgate.net

The table below summarizes selected research findings on nitrobenzamide derivatives in medicinal chemistry.

Derivative ClassTherapeutic AreaKey Findings
N-alkyl-3,5-dinitrobenzamidesAntitubercularHigh in vitro activity against M. tuberculosis, with potency influenced by the length of the alkyl chain. nih.gov
3-Nitro-5-trifluoromethylbenzamidesAntitubercularSimplification of known DprE1 enzyme inhibitors, showing comparable activity to nitro-derivatives. nih.gov
4-Substituted-3-nitrobenzamidesAnticancerCertain derivatives exhibited potent inhibitory activities against HCT-116, MDA-MB435, and HL-60 cancer cell lines.
3-Nitro-2,4,6-trihydroxybenzamide DerivativesHerbicide (Photosynthesis Inhibition)QSAR studies identified these compounds as potential photosynthetic electron transport inhibitors. nih.gov

Exploration in the Development of Novel Materials and Functional Molecules

While the primary applications of 3-nitrobenzamide are in synthesis and medicinal chemistry, its structural features suggest potential utility in materials science. The presence of a polar amide group capable of hydrogen bonding and an electron-deficient nitroaromatic ring allows for the formation of organized supramolecular structures.

Research into nitroaromatic compounds has explored their use in:

Non-linear Optics (NLO): The significant dipole moment created by the electron-withdrawing nitro group and the amide group can lead to materials with NLO properties, which are useful in telecommunications and optical computing.

Molecular Recognition and Self-Assembly: The hydrogen bonding capabilities of the amide group, combined with potential π-π stacking interactions of the nitroaromatic ring, can be exploited to design self-assembling systems and molecular crystals with specific architectures.

Precursors to Polymers: The conversion of 3-nitrobenzamide to 3-aminobenzamide provides a monomer that can be used in the synthesis of aromatic polyamides (aramids). These polymers are known for their high thermal stability and mechanical strength.

Although specific, extensive research focusing solely on 3-nitrobenzamide for materials applications is not widely documented in the initial search results, the fundamental properties of the molecule align with the design principles for various functional organic materials.

Role as Chemical Probes for Investigating Biological Pathways and Systems

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov They are essential tools for elucidating protein function and validating new drug targets. While 3-nitrosobenzamide itself is not highlighted as a widely used chemical probe, its derivatives and related structures fit the profile for such applications.

A key feature of a chemical probe is its ability to interact with a biological target, often through a reactive "warhead" that can form a covalent bond with a protein. The nitroaromatic group, upon bioreduction, can generate reactive species capable of modifying biomolecules. This principle is the basis of its antimicrobial activity and could potentially be harnessed to design activity-based probes (ABPs) for specific enzyme classes, particularly nitroreductases found in certain pathogens or hypoxic cancer cells.

Furthermore, the 3-aminobenzamide scaffold, derived from 3-nitrobenzamide, is a classic example of a fragment used to probe the active sites of enzymes like PARP. By attaching reporter tags (like fluorophores or biotin) to this scaffold, researchers can create tools to visualize enzyme activity, identify new binding partners, or screen for more potent inhibitors.

For example, a fluorescent probe could be designed where the 3-aminobenzamide moiety binds to the target protein, and a linked fluorophore reports on this binding event, allowing for the real-time monitoring of enzyme activity in living cells. researchgate.net While specific probes based on the this compound core are not detailed, the underlying chemical principles of its related structures are central to the field of chemical biology.

Q & A

Q. What are the primary biochemical targets of 3-nitrosobenzamide (NOBA) in cancer and virology research?

NOBA primarily targets two distinct systems:

  • Poly(ADP-ribose) polymerase (ADPRT) in cancer cells, where it inactivates the enzyme by binding to its zinc-finger domain, derepressing calcium/magnesium-dependent endonucleases to induce apoptosis .
  • HIV-1 nucleocapsid protein (NCp7) via zinc ejection from its CCHC zinc fingers, disrupting viral reverse transcription without directly inhibiting reverse transcriptase . Methodological Insight: Use enzymatic assays (e.g., ADPRT activity kits) and mass spectrometry to confirm zinc loss from NCp7 .

Q. What experimental assays are used to validate NOBA’s antitumor activity?

Key assays include:

  • Apoptosis detection : TUNEL assays or flow cytometry for Annexin V/PI staining to confirm DNA fragmentation .
  • ADPRT inhibition : Measure NAD+ depletion or poly(ADP-ribosyl)ation levels in leukemic cell lines (e.g., HL-60) .
  • Selectivity testing : Compare toxicity in malignant vs. normal cells (e.g., bone marrow progenitors) using viability assays .

Q. How does NOBA’s structure enable zinc ejection from viral proteins?

The nitroso group in NOBA covalently modifies cysteine residues in NCp7’s zinc-binding motifs (Cys-X₂-Cys-X₄-His-X₄-Cys), displacing zinc ions and destabilizing the protein’s tertiary structure. This disrupts NCp7’s role in viral RNA packaging and reverse transcription . Methodological Insight: Use circular dichroism (CD) spectroscopy or X-ray crystallography to monitor structural changes in NCp7 post-treatment .

Advanced Research Questions

Q. How can researchers resolve contradictions in NOBA’s mechanism across different biological contexts?

NOBA’s dual targeting (ADPRT in cancer, NCp7 in HIV) may lead to conflicting data. Strategies include:

  • Cell-type specificity : Test NOBA in ADPRT-deficient vs. wild-type cells to isolate NCp7 effects .
  • Zinc supplementation : Adding exogenous zinc to HIV-infected lymphocytes can reverse NOBA’s antiviral effects, confirming zinc ejection as the primary mechanism .
  • Proteomic profiling : Use SILAC (stable isotope labeling by amino acids) to identify NOBA-induced protein modifications in different models .

Q. What experimental designs address challenges in NOBA’s target specificity?

  • Competitive binding assays : Co-incubate NOBA with zinc-finger peptides (e.g., NCp7 fragments) to quantify binding affinity via surface plasmon resonance (SPR) .
  • Mutagenesis studies : Engineer NCp7 mutants (e.g., Cys→Ser substitutions) to validate disulfide bond formation as a key step in zinc ejection .
  • Cross-context validation : Test NOBA in ADPRT-overexpressing cancer cells to differentiate apoptotic effects from off-target viral inhibition .

Q. How do experimental conditions (e.g., protein conformation) influence NOBA’s activity?

  • Native vs. denatured proteins : NOBA forms specific disulfide bonds (Cys15-Cys18, Cys28-Cys36, Cys39-Cys49) in native NCp7 but random linkages in denatured states. Always use reconstituted NCp7 for in vitro assays to mimic physiological conditions .
  • Oxidative stress modulation : Include antioxidants (e.g., glutathione) to distinguish NOBA-specific effects from general oxidative damage .

Q. What are the limitations of current NOBA delivery systems in vivo?

  • Bioavailability : NOBA’s poor solubility limits its pharmacokinetic profile. Use nanoformulations (e.g., liposomes) or prodrug strategies to enhance delivery .
  • Off-target effects : Monitor ADPRT inhibition in non-target tissues (e.g., liver) using immunohistochemistry for poly(ADP-ribose) accumulation .

Data Contradiction Analysis

Q. Why do some studies report NOBA’s cytotoxicity in normal cells, contrary to initial findings?

Discrepancies arise from:

  • Dosage thresholds : NOBA’s selectivity window is narrow. Use dose-response curves (e.g., IC₅₀ comparisons) to establish safe ranges .
  • Cell cycle dependence : Normal cells in S-phase may exhibit higher susceptibility due to ADPRT’s role in DNA repair. Synchronize cell cycles before treatment .

Q. How can conflicting results on NOBA’s impact on reverse transcription be reconciled?

  • Timing of treatment : NOBA inhibits reverse transcription only when added early in HIV infection (pre-integration phase). Use time-of-addition assays to clarify temporal effects .
  • Viral strain variability : Test NOBA across HIV clades (e.g., subtype B vs. C) to assess conserved NCp7 targeting .

Methodological Best Practices

  • Control experiments : Include zinc chelators (e.g., TPEN) as positive controls for zinc-ejection assays .
  • Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics to map NOBA’s pleiotropic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.